

Vilaprisan: A Deep Dive into its Oral Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vilaprisan

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral **Vilaprisan**, a selective progesterone receptor modulator (SPRM). The information is compiled from various clinical studies and is intended to be a valuable resource for professionals in the field of drug development and research.

Executive Summary

Vilaprisan is characterized by rapid absorption and dose-proportional exposure following oral administration.^{[1][2]} It has an almost complete bioavailability of approximately 60%.^{[3][4][5]} The drug is predominantly metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and to a lesser extent, reduction by aldoketoreductases (AKRs). Excretion occurs mainly through the feces. Co-administration with strong CYP3A4 inhibitors, such as itraconazole, can significantly increase **Vilaprisan** exposure, highlighting the importance of considering potential drug-drug interactions. Food intake has a minimal effect on its bioavailability.

Pharmacokinetic Profile

The pharmacokinetic properties of **Vilaprisan** have been evaluated in healthy postmenopausal women and are summarized below.

Single-Dose Pharmacokinetics

Following a single oral dose, **Vilaprisan** is rapidly absorbed, with maximum plasma concentrations (C_{max}) typically reached between 1 to 2 hours. The exposure to **Vilaprisan**, as measured by the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner.

Table 1: Single-Dose Pharmacokinetic Parameters of **Vilaprisan**

| Dose | C _{max} (µg/L) | AUC (µg·h/L) | T _{max} (h) | t _{1/2} (h) |
|-------|-------------------------|--------------|----------------------|----------------------|
| 1 mg | 3.74 | 58.5 | 1-2 | 31-38 |
| 5 mg | - | 249 | 1-3 | - |
| 15 mg | - | 788 | 1-3 | - |
| 30 mg | 68.6 | 1590 | 1-2 | 31-38 |

Data sourced from multiple studies in healthy postmenopausal women.

Multiple-Dose Pharmacokinetics

With daily dosing, **Vilaprisan** accumulates in the body, which is consistent with its long terminal half-life. Steady-state concentrations are generally achieved after repeated administration.

Table 2: Multiple-Dose Pharmacokinetic Parameters of **Vilaprisan**

| Dose | C _{max,md} (µg/L) | AUC(0-24),md (µg·h/L) | Accumulation Ratio (AUC(0-24)md/AUC(0-24)sd) |
|----------|----------------------------|-----------------------|--|
| 1 mg/day | 8 | 76 | 1.9 - 3.2 |
| 5 mg/day | 31 | 311 | 1.9 - 3.2 |

Data from studies in healthy postmenopausal women.

Bioavailability and Effect of Food

The absolute oral bioavailability of **Vilaprisan** is approximately 60%. A study investigating the effect of food on **Vilaprisan**'s pharmacokinetics revealed that its bioavailability is not significantly affected by food intake. While a high-fat, high-calorie meal slightly increased the mean exposure (AUC) by about 20% and slightly decreased the rate of absorption (lower C_{max} and prolonged T_{max}), these changes are not considered clinically significant. Therefore, **Vilaprisan** can be administered with or without food.

Table 3: Effect of Food on **Vilaprisan** Pharmacokinetics (2 mg single dose)

| Condition | AUC Ratio (Fed/Fasting) [90% CI] | C _{max} Ratio (Fed/Fasting) [90% CI] | T _{max} (h) |
|-------------------|--|---|----------------------|
| High-Fat Meal | 1.21 [1.14 - 1.28] | 0.879 [0.756 - 1.02] | ~4 |
| Moderate-Fat Meal | 1.18 [1.11 - 1.25] | 0.894 [0.769 - 1.04] | ~4 |
| Fasting | - | - | 1.5 |

**

Metabolism and Excretion

Vilaprisan is extensively metabolized in the liver. The primary metabolic pathways are oxidation, predominantly mediated by CYP3A4, and reduction of the 3-keto moiety by aldoketoreductases. Unchanged **Vilaprisan** is the major component in plasma, with no metabolites exceeding 10% of the total drug-related exposure.

Excretion of **Vilaprisan** and its metabolites occurs primarily through the feces (approximately 74%), with a smaller portion eliminated in the urine (around 13%). Less than 2% of the administered dose is excreted as unchanged drug.

Table 4: Excretion of [14C]-labeled **Vilaprisan** (5 mg single oral dose)

| Excretion Route | Percentage of Administered Dose |
|-----------------|---------------------------------|
| Feces | 73.5 ± 3.70% |
| Urine | 13.1 ± 1.71% |
| Total Recovery | 86.6 ± 2.81% |

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Drug-Drug Interactions

Given that CYP3A4 is the major enzyme responsible for **Vilaprisan**'s metabolism, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.

A clinical study demonstrated that co-administration of **Vilaprisan** with the strong CYP3A4 inhibitor itraconazole resulted in a 6.2-fold increase in **Vilaprisan** exposure (AUC). Therefore, concomitant use of **Vilaprisan** with strong CYP3A4 inhibitors is not recommended. Conversely, co-administration with strong CYP3A4 inducers would be expected to decrease **Vilaprisan** exposure, potentially reducing its efficacy.

In vitro studies have shown that **Vilaprisan** does not have a significant inhibitory effect on major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low risk of **Vilaprisan** acting as a perpetrator of drug-drug interactions.

Experimental Protocols

Mass Balance and Excretion Study

- Study Design: A single-center, open-label, non-randomized study.
- Subjects: Six healthy postmenopausal women.
- Dosing: A single oral dose of 5 mg of [14C]-labeled **Vilaprisan**.
- Sample Collection: Plasma, urine, and feces were collected for an extended period to determine the routes and extent of excretion of radioactivity.

- Analytical Methods: Total radioactivity was measured in all samples. Plasma samples were also analyzed for unchanged **Vilaprisan** and its metabolites.

Drug-Drug Interaction Study with Itraconazole

- Study Design: An open-label, two-period, sequential study.
- Subjects: Fourteen healthy postmenopausal women.
- Dosing:
 - Period 1: A single oral dose of 4 mg **Vilaprisan**.
 - Period 2: Repeated oral administration of 200 mg itraconazole once daily, with a single 4 mg oral dose of **Vilaprisan** co-administered on a specified day.
- Sample Collection: Serial blood samples were collected after each **Vilaprisan** dose to determine its pharmacokinetic profile.
- Analytical Methods: Plasma concentrations of **Vilaprisan** were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Food Effect Study

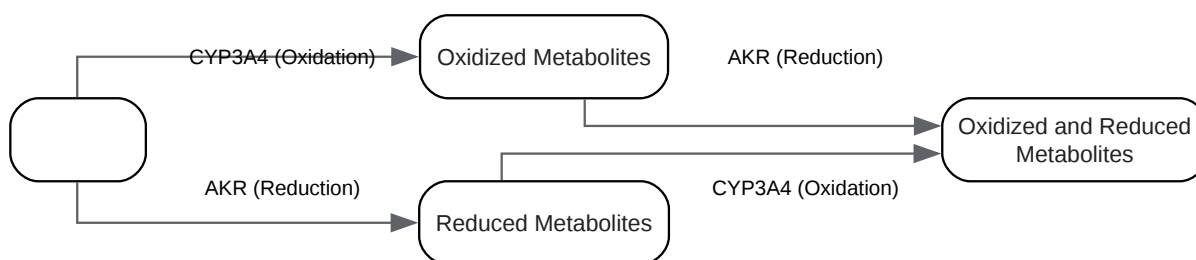
- Study Design: An open-label, randomized, three-period crossover study.
- Subjects: Twelve healthy postmenopausal women.
- Dosing: A single oral dose of 2 mg **Vilaprisan** administered under three different conditions:
 - Fasting.
 - After a high-fat, high-calorie meal.
 - After a moderate-fat, moderate-calorie meal.
- Sample Collection: Serial blood samples were collected to determine the pharmacokinetic profile of **Vilaprisan** under each condition.

- Analytical Methods: Plasma concentrations of **Vilaprisan** were measured using a validated LC-MS/MS method.

Visualizations

Metabolic Pathway of Vilaprisan

The following diagram illustrates the main metabolic pathways of **Vilaprisan** in humans.

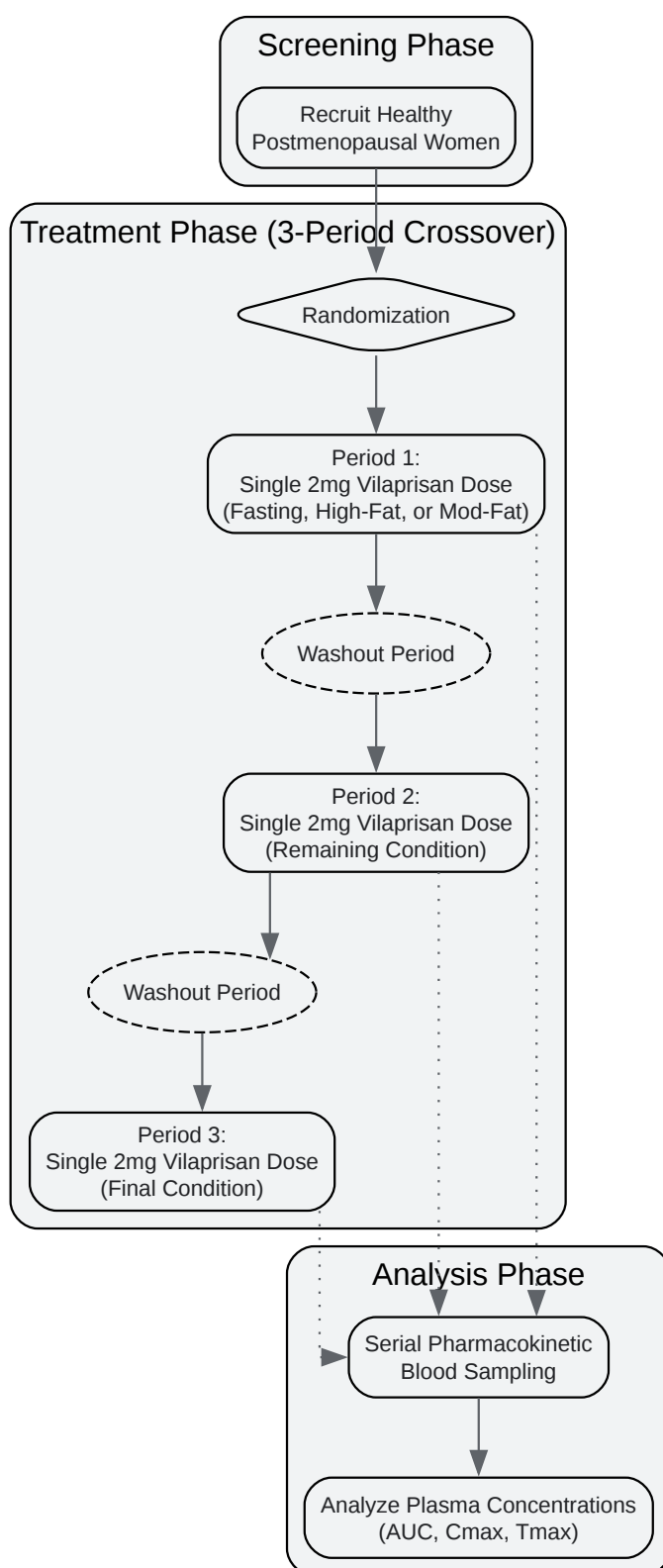


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Caption: Main metabolic pathways of **Vilaprisan**.

Experimental Workflow of the Food Effect Study

This diagram outlines the design of the clinical study investigating the effect of food on **Vilaprisan**'s pharmacokinetics.



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Caption: Workflow of the food effect study.

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